molecular formula C34H25N9Na2O9S3 B14636147 Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate CAS No. 52204-07-6

Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Cat. No.: B14636147
CAS No.: 52204-07-6
M. Wt: 845.8 g/mol
InChI Key: ARJJUUGHVCQXMY-UHFFFAOYSA-L
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Description

Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with phenylsulphonyl phenyl azo compounds. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salts .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in a continuous process. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary but often require controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various azo derivatives, amines, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of other dyes and pigments .

Scientific Research Applications

Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with metal ions, leading to the formation of colored complexes. These interactions are utilized in analytical chemistry for the detection and quantification of metal ions .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate
  • Reactive Black 2506-MS
  • Acid Black 210 Sodium Salt

Uniqueness

Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is unique due to its multiple azo groups, which provide intense coloration and stability. This makes it particularly valuable in industrial applications where vibrant and long-lasting dyes are required .

Properties

CAS No.

52204-07-6

Molecular Formula

C34H25N9Na2O9S3

Molecular Weight

845.8 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N9O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-22-7-11-24(12-8-22)53(45,46)25-13-9-23(10-14-25)40-42-32-28(54(47,48)49)16-19-17-29(55(50,51)52)33(34(44)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44H,35-37H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2

InChI Key

ARJJUUGHVCQXMY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]

Origin of Product

United States

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